molecular formula C16H11Cl2N3O2S B2782407 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide CAS No. 392244-80-3

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2782407
CAS No.: 392244-80-3
M. Wt: 380.24
InChI Key: LYBBDBCJBOWEGY-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced through a substitution reaction, often using 2,4-dichlorophenyl isocyanate or similar reagents.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the thiadiazole derivative with phenoxyacetic acid or its derivatives under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Oxadiazole Derivatives: Compounds with an oxadiazole ring instead of a thiadiazole ring.

    Phenoxyacetamide Derivatives: Compounds with variations in the phenoxyacetamide moiety.

Uniqueness

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its dichlorophenyl group enhances its stability and reactivity, while the thiadiazole ring contributes to its diverse biological activities.

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its anticancer potential and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C12H11Cl2N3OS
  • Molecular Weight : 316.206 g/mol
  • CAS Number : Not specified in the sources but related compounds are noted.

The biological activity of this compound primarily involves its interaction with cellular pathways that regulate cancer cell proliferation and apoptosis. The thiadiazole ring structure is crucial for its anticancer properties, as it facilitates binding to specific molecular targets within cancer cells.

Anticancer Activity

Research has demonstrated that various thiadiazole derivatives exhibit significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the anticancer activities related to compounds similar to this compound:

Compound NameCancer Cell LineIC50 (µM)Reference
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-231 (breast cancer)9
5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoleHT-29 (colon cancer)12.57
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}Various human cancer linesVariable

Case Studies

  • Cytotoxic Properties : A study reviewed the cytotoxic properties of various thiadiazole derivatives and highlighted that compounds with a 5-(dichlorophenyl) substitution showed promising activity against multiple human cancer cell lines including lung and skin cancers. The study indicated that these compounds could inhibit cell growth significantly with IC50 values ranging from 0.794 µM to 23.6 µM depending on the specific derivative and cell line tested .
  • Structure-Activity Relationship (SAR) : The SAR studies emphasize that the presence and position of substituents on the thiadiazole ring are critical for enhancing anticancer activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited improved potency against breast and colon cancer cells .
  • In Vivo Studies : Preliminary in vivo studies have suggested that certain derivatives of thiadiazoles can reduce tumor size in animal models without significant toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-10-6-7-12(13(18)8-10)15-20-21-16(24-15)19-14(22)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBBDBCJBOWEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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